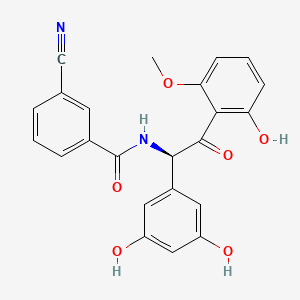
(R)-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide
描述
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide is a complex organic compound that features a cyano group, multiple hydroxyl groups, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
属性
分子式 |
C23H18N2O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
3-cyano-N-[(1R)-1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H18N2O6/c1-31-19-7-3-6-18(28)20(19)22(29)21(15-9-16(26)11-17(27)10-15)25-23(30)14-5-2-4-13(8-14)12-24/h2-11,21,26-28H,1H3,(H,25,30)/t21-/m1/s1 |
InChI 键 |
JGYVGEOPSWHOTD-OAQYLSRUSA-N |
手性 SMILES |
COC1=CC=CC(=C1C(=O)[C@@H](C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
规范 SMILES |
COC1=CC=CC(=C1C(=O)C(C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Functionalization of the Phenyl Rings: Hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the cyano group may produce primary amines.
科学研究应用
Chemistry
In chemistry, ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antioxidant, anti-inflammatory, or anticancer activities.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. They might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用机制
The mechanism of action of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, transcription factors, or membrane receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxyphenyl)-2-oxoethyl)benzamide: Lacks the methoxy group.
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-methoxyphenyl)-2-oxoethyl)benzamide: Lacks the hydroxyl group on the second phenyl ring.
Uniqueness
The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the cyano and benzamide functionalities, makes ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


